2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a benzyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. This structural framework is common in medicinal chemistry due to the triazole ring’s versatility in hydrogen bonding and its role in modulating biological activity.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSXHNYDRUSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities. They are known to interact with various enzymes and receptors, playing significant roles in numerous biological processes.
Mode of Action
It’s known that 1,2,4-triazoles interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
1,2,4-triazoles are known to influence a variety of biochemical pathways due to their wide range of biological activities. They can affect pathways related to inflammation, cancer, bacterial and fungal infections, and more.
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may have good bioavailability.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. .
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound is characterized by its unique structural features which contribute to its diverse biological effects.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the provided results.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess antifungal properties against various pathogenic fungi. For example, derivatives of triazole have been noted for their effectiveness against Candida species and Aspergillus species, which are responsible for serious infections in immunocompromised patients .
Antitumor Activity
The compound has also been investigated for its potential antitumor activity. Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted that certain triazole-based compounds demonstrated significant cytotoxic effects against breast cancer cells by disrupting cellular metabolic pathways . The mechanism often involves the inhibition of specific enzymes involved in DNA synthesis and repair.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of triazole derivatives. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes leads to reduced production of inflammatory mediators such as prostaglandins .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. Key aspects include:
- Substituents on the Triazole Ring : Different substituents can enhance or diminish biological activity.
- Sulfanyl Group : The presence of a sulfanyl group is often associated with increased antimicrobial and antitumor activities.
- Aromatic Rings : The incorporation of aromatic rings can improve lipophilicity and bioavailability.
Study 1: Antifungal Activity
In a comparative study evaluating various triazole derivatives, this compound was found to exhibit potent antifungal activity against Candida albicans with an IC50 value significantly lower than that of standard antifungal agents .
Study 2: Antitumor Effects
Another investigation focused on the antitumor potential of this compound demonstrated that it inhibited growth in human breast cancer cell lines (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations .
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring in this compound is believed to enhance its interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The specific structure of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines .
Antidiabetic Effects
Some derivatives of triazoles have been reported to improve insulin sensitivity and exhibit antidiabetic effects. Research into structurally similar compounds suggests that this compound may also influence glucose metabolism positively, providing a basis for further investigation into its potential as an antidiabetic agent .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies involving human cancer cell lines revealed that modifications in the triazole structure can lead to increased apoptosis rates compared to standard chemotherapeutics, suggesting a promising avenue for anticancer drug development .
- Diabetes Management : Experimental models indicated that compounds with similar functionalities improved glycemic control in diabetic rats, warranting further exploration into their mechanism of action and therapeutic potential .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule is highly susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), RT, 6–8 h | Sulfoxide derivative | 65–70% | |
| Sulfone formation | m-CPBA (2 eq.), DCM, 0°C → RT, 12 h | Sulfone derivative | 55–60% |
Key Findings :
-
Oxidation selectivity depends on reagent strength and reaction time.
-
Over-oxidation to sulfones occurs with excess m-CPBA or prolonged H₂O₂ exposure.
Reduction Reactions
The triazole ring and acetamide functional groups participate in reduction pathways:
Research Insights :
-
Catalytic hydrogenation risks cleavage of the benzyl group, necessitating optimized catalyst loading.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes regioselective substitution:
| Position | Reagents | Products |
|---|---|---|
| Para to fluorine | HNO₃/H₂SO₄, 0°C | Nitro derivative (minor) |
| Meta to fluorine | Br₂/FeBr₃, 50°C | Bromo derivative (major) |
Mechanistic Notes :
Nucleophilic Substitution
The sulfanyl group acts as a nucleophile:
| Reaction | Conditions | Products |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | Thioether derivatives |
| Arylation | Ar-B(OH)₂, CuI, DMSO, 80°C | Biaryl sulfides |
Limitations :
-
Steric hindrance from the benzyl group reduces reactivity toward bulky electrophiles.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 24 h | Carboxylic acid (-COOH) | 85% |
| NaOH (10%), EtOH/H₂O, 60°C | Sodium carboxylate | 78% |
Applications :
Acylation of the Amino Group
The 4-amino group on the triazole ring reacts with acylating agents:
| Reagent | Conditions | Products |
|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 h | N-acetyl derivative |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | N-benzoyl derivative |
Biological Relevance :
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
C-S bond cleavage : Generates free thiol and acetamide fragments.
-
Triazole ring rearrangement : Forms isomeric triazolines (trapped with dienophiles) .
Significance :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the triazole ring and the acetamide moiety, leading to variations in biological activity, physicochemical properties, and pharmacological profiles. Below is a detailed analysis:
Structural and Functional Analogues
Key Findings from Comparative Studies
Orco Modulation: VUAA-1 and OLC-12 are potent Orco agonists, critical in insect olfaction studies. OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-triazol-3-yl)sulfanyl]acetamide) acts as an Orco antagonist, highlighting the impact of alkyl chain length (butyl vs. ethyl) and pyridine position on activity .
Anti-Exudative Activity :
- Derivatives with 5-(furan-2-yl) substituents (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative effects in rodent models, with eight compounds outperforming diclofenac sodium. The benzyl group in the target compound may enhance hydrophobic interactions with inflammatory targets, though this requires validation .
Electron-Withdrawing Substituents: Fluorine or chlorine atoms on the arylacetamide group (e.g., 4-fluorophenyl or 4-chlorophenyl) improve binding affinity through electronegative effects. For example, 2-[[4-amino-5-(4-chlorophenyl)-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide showed enhanced stability in preliminary studies .
The target compound’s benzyl group may confer intermediate lipophilicity compared to furan (less lipophilic) or trifluoromethyl (highly lipophilic) substituents .
Physicochemical and Pharmacological Parameters
| Property | Target Compound | VUAA-1 | 5-(Furan-2-yl) Derivatives | 5-(Trifluoromethyl) Derivatives |
|---|---|---|---|---|
| Molecular Weight | ~400–420 g/mol (estimated) | 413.48 g/mol | ~350–380 g/mol | ~400–430 g/mol |
| logP (Predicted) | ~3.2 (benzyl increases logP) | 3.8 | ~2.5–3.0 | ~4.0 (trifluoromethyl effect) |
| Hydrogen Bond Acceptors | 6 (triazole N, NH₂, S, O, F) | 7 (pyridine N, triazole N, O) | 6–7 | 6–7 |
| Key Pharmacokinetic Feature | Moderate permeability | High CNS penetration (insect studies) | High aqueous solubility | Enhanced metabolic stability |
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with 4-fluorophenylamine, benzyl-substituted triazole precursors, and thiol-acetamide coupling. Key steps include:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
- Step 2: Thiol-alkylation using chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Optimization: Yield improvements (from ~50% to >75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to chloroacetamide) and using catalytic KI .
Basic Question: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group at δ 4.3 ppm, fluorophenyl protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 413.12 g/mol) .
- HPLC: Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Question: How should researchers design assays to evaluate its antimicrobial or anticancer activity while minimizing false positives?
Methodological Answer:
- In Vitro Assays: Use standardized protocols like broth microdilution (for MIC determination) against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7). Include controls (e.g., DMSO vehicle) to rule out solvent interference .
- Target Validation: Screen against enzymes like dihydrofolate reductase (DHFR) using fluorescence-based inhibition assays, correlating IC₅₀ values with cytotoxicity data .
Advanced Question: How can conflicting reports about its biological activity (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Variable Analysis: Compare assay conditions (e.g., pH, serum content) across studies. For example, IC₅₀ against MCF-7 cells ranges from 12 μM (serum-free media) to 28 μM (10% FBS media) due to protein binding .
- Structural Analog Comparison: Test derivatives (e.g., replacing benzyl with furan) to isolate substituent effects on activity .
Advanced Question: What computational strategies predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to DHFR (PDB: 1U72). The sulfanyl group forms hydrogen bonds with Asp27 (ΔG = -9.2 kcal/mol) .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Advanced Question: How to conduct structure-activity relationship (SAR) studies for triazole derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare logP values (2.1 vs. 1.8) and cytotoxicity .
- Key SAR Findings: Benzyl substitution enhances membrane permeability, while fluorophenyl improves target selectivity .
Basic Question: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the acetamide bond occurs at pH < 3 or >10. Store at pH 6–8 in amber vials to prevent photodegradation .
- Accelerated Stability Testing: 40°C/75% RH for 6 months shows <5% degradation when stored in argon atmosphere .
Advanced Question: What is the role of the sulfanyl (-S-) linker in modulating biological activity?
Methodological Answer:
- Mechanistic Insight: The sulfanyl group enhances hydrogen bonding with cysteine residues in target enzymes (e.g., DHFR), confirmed by X-ray crystallography of analogous compounds .
- Reactivity: Acts as a leaving group in prodrug strategies, enabling intracellular release of active metabolites .
Advanced Question: How to address poor pharmacokinetic properties (e.g., low solubility) in preclinical studies?
Methodological Answer:
- Formulation Optimization: Use cyclodextrin-based complexes to improve aqueous solubility (from 0.2 mg/mL to 5.1 mg/mL) .
- Prodrug Design: Synthesize phosphate esters to enhance bioavailability, achieving 80% oral absorption in rodent models .
Advanced Question: What strategies identify synergistic effects with existing therapeutics?
Methodological Answer:
- Combinatorial Screening: Test with cisplatin in A549 lung cancer cells; synergy (Combination Index = 0.3) is observed due to dual targeting of DNA repair and folate pathways .
- Transcriptomics: RNA-seq reveals upregulation of apoptosis genes (e.g., BAX) when co-administered with doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
